Cas no 1516935-25-3 (methyl 2-(4-amino-2-methyloxan-4-yl)acetate)

methyl 2-(4-amino-2-methyloxan-4-yl)acetate 化学的及び物理的性質
名前と識別子
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- methyl 2-(4-amino-2-methyloxan-4-yl)acetate
- 2H-Pyran-4-acetic acid, 4-aminotetrahydro-2-methyl-, methyl ester
- EN300-1287088
- AKOS018407631
- 1516935-25-3
- methyl2-(4-amino-2-methyloxan-4-yl)acetate
-
- インチ: 1S/C9H17NO3/c1-7-5-9(10,3-4-13-7)6-8(11)12-2/h7H,3-6,10H2,1-2H3
- InChIKey: QACPPFDJTUFZMQ-UHFFFAOYSA-N
- ほほえんだ: C1(C)OCCC(N)(CC(OC)=O)C1
計算された属性
- せいみつぶんしりょう: 187.12084340g/mol
- どういたいしつりょう: 187.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 61.6Ų
じっけんとくせい
- 密度みつど: 1.034±0.06 g/cm3(Predicted)
- ふってん: 251.4±25.0 °C(Predicted)
- 酸性度係数(pKa): 7.71±0.40(Predicted)
methyl 2-(4-amino-2-methyloxan-4-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1287088-100mg |
methyl 2-(4-amino-2-methyloxan-4-yl)acetate |
1516935-25-3 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1287088-2500mg |
methyl 2-(4-amino-2-methyloxan-4-yl)acetate |
1516935-25-3 | 2500mg |
$1650.0 | 2023-10-01 | ||
Enamine | EN300-1287088-10000mg |
methyl 2-(4-amino-2-methyloxan-4-yl)acetate |
1516935-25-3 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1287088-250mg |
methyl 2-(4-amino-2-methyloxan-4-yl)acetate |
1516935-25-3 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1287088-50mg |
methyl 2-(4-amino-2-methyloxan-4-yl)acetate |
1516935-25-3 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1287088-1000mg |
methyl 2-(4-amino-2-methyloxan-4-yl)acetate |
1516935-25-3 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1287088-1.0g |
methyl 2-(4-amino-2-methyloxan-4-yl)acetate |
1516935-25-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1287088-5000mg |
methyl 2-(4-amino-2-methyloxan-4-yl)acetate |
1516935-25-3 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1287088-500mg |
methyl 2-(4-amino-2-methyloxan-4-yl)acetate |
1516935-25-3 | 500mg |
$809.0 | 2023-10-01 |
methyl 2-(4-amino-2-methyloxan-4-yl)acetate 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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5. Book reviews
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6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
methyl 2-(4-amino-2-methyloxan-4-yl)acetateに関する追加情報
Recent Advances in the Study of Methyl 2-(4-amino-2-methyloxan-4-yl)acetate (CAS: 1516935-25-3)
Methyl 2-(4-amino-2-methyloxan-4-yl)acetate (CAS: 1516935-25-3) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of antimicrobial and anticancer agents. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug discovery.
The compound's unique structural features, including the presence of an amino group and a methyloxane ring, make it a versatile building block for the construction of more complex molecules. Recent synthetic methodologies have focused on optimizing the yield and purity of methyl 2-(4-amino-2-methyloxan-4-yl)acetate, with particular emphasis on green chemistry approaches to reduce environmental impact. These advancements have paved the way for its broader application in medicinal chemistry.
In terms of biological activity, preliminary studies have demonstrated that methyl 2-(4-amino-2-methyloxan-4-yl)acetate exhibits moderate inhibitory effects against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, its derivatives have shown promise in targeting specific cancer cell lines, suggesting potential applications in oncology. Further mechanistic studies are underway to elucidate the compound's mode of action and to identify potential molecular targets.
One of the most exciting developments in this area is the integration of computational chemistry tools to predict the compound's interactions with biological macromolecules. Molecular docking simulations have provided insights into the binding affinity of methyl 2-(4-amino-2-methyloxan-4-yl)acetate with various enzymes and receptors, offering a rational basis for the design of more potent analogs. These in silico approaches are expected to accelerate the drug discovery process and reduce the need for extensive experimental screening.
Despite these promising findings, challenges remain in the clinical translation of methyl 2-(4-amino-2-methyloxan-4-yl)acetate and its derivatives. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through systematic preclinical studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and to bring this compound closer to therapeutic applications.
In conclusion, methyl 2-(4-amino-2-methyloxan-4-yl)acetate (CAS: 1516935-25-3) represents a valuable scaffold in the search for new bioactive molecules. Its synthetic accessibility, combined with its demonstrated biological activities, makes it a compelling candidate for further investigation. Future research should focus on optimizing its pharmacological properties and exploring its potential in combination therapies. The continued exploration of this compound is likely to yield significant contributions to the fields of chemical biology and drug development.
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